Specific Scientific Field: Medicinal chemistry involves the design, synthesis, and evaluation of chemical compounds for their potential therapeutic effects.
Application Summary: Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate has shown promise as a scaffold for developing novel drugs. Researchers explore its potential as a starting point for designing new pharmaceutical agents targeting specific diseases or biological pathways.
Experimental Procedures:Synthesis: The compound can be synthesized using established methods, such as regiocontrolled synthesis of substituted imidazoles. Key steps involve bromination of imidazole and subsequent esterification with ethyl alcohol.
Structural Modifications: Researchers can introduce various substituents on the imidazole ring to optimize pharmacological properties.
Biological Assays: In vitro and in vivo assays evaluate the compound’s activity against specific disease targets (e.g., enzymes, receptors, or proteins).
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family, characterized by its unique structure containing two bromine atoms and an ethyl ester functional group. Its molecular formula is and it has a molecular weight of approximately 297.93 g/mol . The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and ability to form various derivatives.
These reactions highlight the compound's utility as an intermediate in synthesizing more complex organic molecules.
Several methods have been developed for synthesizing ethyl 2,4-dibromo-1H-imidazole-5-carboxylate:
These methods provide efficient routes to synthesize ethyl 2,4-dibromo-1H-imidazole-5-carboxylate with high yields.
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate has several applications:
These applications underscore the compound's significance in both industrial and academic settings.
Studies on the interactions of ethyl 2,4-dibromo-1H-imidazole-5-carboxylate with biological macromolecules have revealed insights into its mechanism of action:
These interaction studies are crucial for elucidating how this compound exerts its biological effects.
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate shares structural similarities with several other imidazole derivatives. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Methyl 2,5-dibromo-1H-imidazole-4-carboxylate | 883876-21-9 | 0.97 | Different substitution pattern on imidazole ring |
Ethyl 5-bromo-1H-imidazole-4-carboxylate | 944906-76-7 | 0.94 | Single bromine substitution at C5 |
Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 | 0.91 | Methyl group instead of ethyl |
Ethyl 3,6-dibromopyrazine-2-carboxylate | 1416439-81-0 | 0.86 | Different heterocyclic structure |
Ethyl 3-bromopyrazine-2-carboxylate | 1259479-39-4 | 0.84 | Contains a single bromine atom |
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate is unique due to its specific dibromination pattern and position on the imidazole ring, which influences its reactivity and biological activity compared to similar compounds.